Home > Products > Screening Compounds P103631 > methyl 4-{2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate
methyl 4-{2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate - 922953-19-3

methyl 4-{2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate

Catalog Number: EVT-3080849
CAS Number: 922953-19-3
Molecular Formula: C22H21N3O4
Molecular Weight: 391.427
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. [] It exhibits strong inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome (SKM-1) cell line. [] This compound also effectively induces G1 cell cycle arrest and apoptosis in SKM-1 cells. [] Notably, it demonstrated excellent in vivo antitumor activity in SKM-1 xenograft models. []

Relevance: Both (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide and Methyl 4-[[2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate share the core 6-oxopyridazin-1-yl scaffold. They also both feature a benzamide group, though the substitution patterns on the phenyl ring differ. The presence of these common structural features suggests potential similarities in their chemical and biological properties.

3,4-dihydro-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol derivatives

Compound Description: These compounds exhibit potent coronary vasodilatory activity. [] One notable derivative, JTV-506 [(-)-(3S,4R)-6-cyano-3,4-dihydro-4-[(1,6-dihydro-1-methyl-6-oxopyridazin-3-yl)amino]-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol], showed selective coronary blood flow (CoBF) increase without significant hypotensive or tachycardiac effects. []

Relevance: While not structurally identical, the 3,4-dihydro-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol derivatives and Methyl 4-[[2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate both incorporate heterocyclic ring systems with potential pharmacological activity. The presence of a pyridazinone ring in JTV-506 and a pyridazinyl group in the target compound points towards a shared interest in exploring heterocyclic frameworks for drug discovery.

Allyl 6-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridine-3-carboxylate (as-262)

Compound Description: This compound, designated as-262, exhibits significant analgesic activity. [] It showed a 2.03-fold higher efficacy compared to the reference drug metamizole sodium in the hot plate test. []

Relevance: As-262 and Methyl 4-[[2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate both belong to the broader class of heterocyclic compounds containing amide and ester functionalities. Additionally, the presence of a substituted phenyl ring in both structures, though in different positions, further suggests a potential for shared pharmacological properties.

Ethyl 4-[({[3-cyano-5-{[(2,4-dichlorophenyl)amino]carbonyl}-4-(2-furyl)-6-methyl-1,4-dihydropyridinе-2-yl]thio}acetyl)amino]benzoate (d02-138)

Compound Description: D02-138 demonstrated potent analgesic activity in a hot plate test, displaying a 1.9-fold higher efficacy compared to metamizole sodium. []

Relevance: Similar to as-262, d02-138 and Methyl 4-[[2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate share common structural elements like amide and ester groups and a substituted phenyl ring. This similarity in their chemical architecture might indicate a potential for shared biological properties, particularly in the context of pain management.

Ethyl 4-({[5-cyano-6-{[2-(diphenylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-yl]carbonyl}amino)benzoate (mar-040)

Compound Description: Mar-040 exhibited a strong anti-inflammatory effect in a formalin-induced paw oedema model. [] It showed significantly greater efficacy compared to indomethacin, sodium diclofenac, meloxicam, and sodium metamizole. []

Relevance: While not directly analogous in structure, mar-040 and Methyl 4-[[2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate both feature a central dihydropyridine ring system and an ester group. These shared features suggest potential similarities in their chemical properties and biological targets, particularly considering their shared anti-inflammatory potential.

Ethyl 4-[({[3-cyano-5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-yl]thio}acetyl)amino]benzoate (mar-037)

Compound Description: This compound, designated mar-037, demonstrated potent anti-inflammatory activity in a formalin-induced paw oedema model, exceeding the efficacy of several standard anti-inflammatory drugs. []

Relevance: Mar-037, like mar-040, shares common structural features with Methyl 4-[[2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate, including the presence of a dihydropyridine ring and an ester group. This structural similarity, coupled with their reported anti-inflammatory activity, suggests potential commonalities in their mechanisms of action.

Properties

CAS Number

922953-19-3

Product Name

methyl 4-{2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate

IUPAC Name

methyl 4-[[2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate

Molecular Formula

C22H21N3O4

Molecular Weight

391.427

InChI

InChI=1S/C22H21N3O4/c1-14-4-5-17(12-15(14)2)19-10-11-21(27)25(24-19)13-20(26)23-18-8-6-16(7-9-18)22(28)29-3/h4-12H,13H2,1-3H3,(H,23,26)

InChI Key

PYOKDSYSZRUUPS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)OC)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.